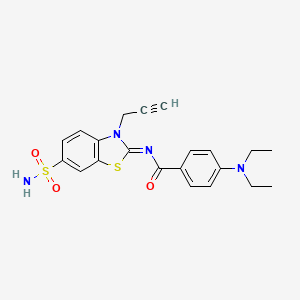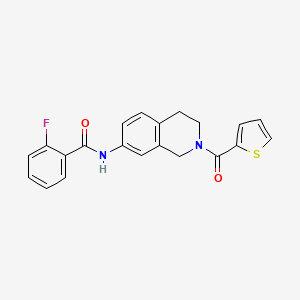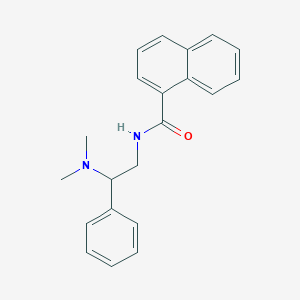
N-(2-(二甲氨基)-2-苯乙基)-1-萘酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the naphthamide group and the attachment of the dimethylamino-phenylethyl group . The exact synthesis process would depend on the specific reactions used and the order in which the functional groups are attached.Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the naphthalene and amide groups could result in a planar structure, while the dimethylamino group could add some three-dimensionality .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. The amide group could participate in condensation or hydrolysis reactions, while the naphthalene group could undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the polar amide group could make it more soluble in polar solvents .科学研究应用
阿尔茨海默病研究
N-(2-(二甲氨基)-2-苯乙基)-1-萘酰胺衍生物已被用于阿尔茨海默病研究。一个重要的应用涉及使用相关化合物,2-(1-(6-[(2-[18F]氟乙基)(甲基)氨基]-2-萘基)乙亚撑)丙二腈 ([18F]FDDNP),作为正电子发射断层扫描 (PET) 的放射性示踪剂,以可视化和量化活体患者大脑中的神经原纤维缠结和β-淀粉样斑块。这种方法已显示出诊断阿尔茨海默病和通过评估斑块和缠结负荷与记忆力评分相关性来监测治疗效果的希望 (Shoghi-Jadid 等,2002)。
荧光成像
N-(2-(二甲氨基)-2-苯乙基)-1-萘酰胺的衍生物已被探索其在荧光成像中的潜力。具体来说,一种包含该结构的萘基荧光探针已证明在添加锌离子后具有选择性荧光增强,促进了对 HeLa 细胞和拟南芥等生物样品中锌分布的高分辨率成像 (Lee 等,2015)。
光物理研究
与 N-(2-(二甲氨基)-2-苯乙基)-1-萘酰胺相关的化合物的な光物理性质一直是研究的主题,因为它们在分子逻辑开关和基于荧光的传感器中的潜在应用。这些研究通常侧重于溶剂变色、酸变色和电子转移过程,以开发具有特定光学性质的材料,用于先进的技术应用 (Uchacz 等,2016)。
抗菌涂层
对抗菌涂层的的研究已经确定了聚(2-(二甲氨基乙基)甲基丙烯酸酯)(pDMAEMA),其与 N-(2-(二甲氨基)-2-苯乙基)-1-萘酰胺具有结构相似性,作为减少医疗器械相关感染的有希望的候选者。pDMAEMA 的作用方式涉及使细菌膜透性化,并且已显示出对一系列革兰氏阳性和革兰氏阴性细菌的有效性 (Rawlinson 等,2010)。
有机电子
在有机电子领域,N-(2-(二甲氨基)-2-苯乙基)-1-萘酰胺的衍生物已被合成并评估为 LED 照射下聚合过程的光引发剂。它们在引发自由基和阳离子光聚合方面的效率为光伏材料和 3D 打印技术的开发开辟了新途径 (Zhang 等,2018)。
作用机制
Mode of Action
The compound’s mode of action is likely to involve interaction with its targets, leading to changes in cellular processes. For instance, if the compound acts as a DNA intercalator, it could insert itself between the DNA base pairs, disrupting the DNA structure and inhibiting DNA replication . This could lead to cell cycle arrest and potentially cell death, particularly in rapidly dividing cells such as cancer cells .
Biochemical Pathways
The downstream effects could include cell cycle arrest, apoptosis, and reduced tumor growth in the context of cancer .
Pharmacokinetics
Similar compounds have been found to exhibit rapid clearance from the blood and major organs, with low and variable uptake in tumors . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would significantly impact its bioavailability and therapeutic efficacy.
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. If the compound acts as a DNA intercalator and topoisomerase inhibitor, the results could include disruption of DNA structure, inhibition of DNA replication and transcription, cell cycle arrest, and induction of apoptosis . These effects could potentially be harnessed for therapeutic purposes, such as in the treatment of cancer.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s solubility, stability, and interactions with its targets . Additionally, the compound’s action could be influenced by the specific cellular and tissue environments in the body, including the presence of various enzymes, proteins, and other biomolecules .
安全和危害
未来方向
生化分析
Biochemical Properties
N-[2-(dimethylamino)-2-phenylethyl]naphthalene-1-carboxamide is a derivative of 1,8-naphthalimide . It has been found to exhibit unique photophysical properties, including the generation of semi-stable radical anion species via photo-induced electron transfer from a carboxy group . This suggests that N-[2-(dimethylamino)-2-phenylethyl]naphthalene-1-carboxamide may interact with enzymes, proteins, and other biomolecules in a manner that involves electron transfer.
Cellular Effects
Related 1,8-naphthalimide derivatives have been shown to exhibit significant activity against various types of cancer cells . These compounds can induce cell cycle arrest and apoptotic cell death in cancer cells, suggesting that N-[2-(dimethylamino)-2-phenylethyl]naphthalene-1-carboxamide may have similar effects.
Molecular Mechanism
It is known that 1,8-naphthalimide derivatives can act as free radical photoinitiators . This suggests that N-[2-(dimethylamino)-2-phenylethyl]naphthalene-1-carboxamide may exert its effects at the molecular level through interactions with biomolecules that involve the generation of free radicals.
属性
IUPAC Name |
N-[2-(dimethylamino)-2-phenylethyl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O/c1-23(2)20(17-10-4-3-5-11-17)15-22-21(24)19-14-8-12-16-9-6-7-13-18(16)19/h3-14,20H,15H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUADKQDGOCCPMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C1=CC=CC2=CC=CC=C21)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[4-(dimethylamino)phenyl]-2-(2-ethylphenoxy)acetamide](/img/structure/B2955776.png)
![N-(2-(6-((2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2955777.png)
![1-[(4-Methylphenyl)methyl]-5-oxo-N-[(4-propan-2-ylphenyl)methyl]pyrrolidine-3-carboxamide](/img/structure/B2955779.png)
![2-[9-(3,5-dimethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid](/img/structure/B2955780.png)
![N'-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(3-methylbutyl)oxamide](/img/structure/B2955782.png)
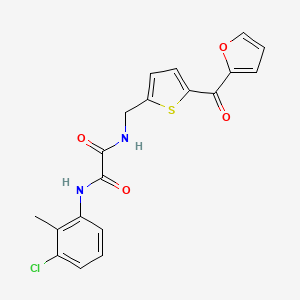

![5-(6-Ethyl-5-fluoropyrimidin-4-yl)-2-phenyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2955787.png)
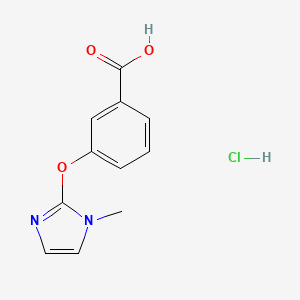
![6-Isopropyl-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2955792.png)
![N-(cyclohexylmethyl)-1-{4-[(2,2-dimethylpropanoyl)amino]benzoyl}piperidine-4-carboxamide](/img/structure/B2955793.png)
![4-{[1-(4-Bromothiophene-2-carbonyl)pyrrolidin-3-yl]oxy}-2,6-dimethylpyrimidine](/img/structure/B2955794.png)
